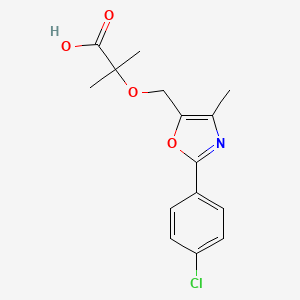
罗马扎利特
描述
Romazarit, also known as Ro 31-3948, is a substituted heterocyclic alkoxypropionic acid . It was considered a potential disease-modifying antirheumatic drug . Romazarit was withdrawn due to its toxicity profile .
Synthesis Analysis
Romazarit was synthesized by applying an analogue-based drug design approach . The derivatives with the 1,3 thiazole molecular scaffold bearing a side chain at position-2 resembling that of Romazarit were synthesized . The substitution at the second position of the thiazole scaffold consisted of either carbalkoxyamino or arylamino side chain .Molecular Structure Analysis
Romazarit has a molecular formula of C15H16ClNO4 . It has a 1,3 thiazole molecular scaffold bearing a side chain at position-2 . The substitution at the second position of the thiazole scaffold consisted of either carbalkoxyamino or arylamino side chain .科学研究应用
生物学特性及在治疗关节炎中的潜力
Romazarit已被研究作为潜在的疾病修饰性抗风湿药物的生物学效应。研究表明,它在减少佐剂性关节炎模型中的后爪炎症方面具有有效性,而不是通过刺激垂体/肾上腺轴的作用。此外,romazarit在大鼠胶原关节炎期间表现出剂量相关的改善关节炎症状和减少炎症和骨质改变。值得注意的是,在最高剂量下,它并没有显著影响抗胶原抗体滴度。此外,romazarit在大鼠胶原关节炎的骨跗骨培养中导致胶原酶和前列腺素E2的产生减少。与传统的非甾体抗炎药(NSAIDs)不同,romazarit在体外或体内不抑制环氧合酶酶,表明其作用机制不同。进一步了解其潜力的临床研究正在进行中(Bloxham et al., 1990)。
人体内的药代动力学和耐受性
对健康人志愿者中romazarit的药代动力学和耐受性进行了研究。该研究涉及向志愿者单次口服不同剂量的romazarit,剂量范围从40到1500毫克。结果显示,romazarit被迅速和广泛吸收,尿中约70%的剂量以代谢物的形式排出。有趣的是,低于700毫克剂量时的清除机制比较高剂量时更快,表明存在多种清除途径,包括潜在的饱和的葡萄糖醛酸盐分泌。在研究参与者中,药物通常耐受良好,报告的不良事件很少(Williams et al., 1990)。
类风湿关节炎患者的药效学
一项研究检查了romazarit在类风湿关节炎(RA)患者中的药效学,发现该药在改善RA病情活动度量Ritchie指数方面明显优于安慰剂。分析表明,romazarit的效果在疾病进展速度上,更多地由浓度而不是剂量预测。这项研究突出了romazarit在治疗RA中的治疗潜力(Holford et al., 1995)。
作为疾病修饰性抗风湿药物的潜力
对romazarit的进一步研究突出了其作为疾病修饰性抗风湿药物(DMARD)的潜力。romazarit及其他相关化合物的合成已经证明它们在慢性炎症模型中具有抗炎作用。与经典NSAIDs不同,romazarit显示出在减少炎症的同时恢复与炎症反应相关的生化标志物的正常水平。其独特特征是在急性炎症模型中没有活性,也不能抑制环氧合酶酶。这种独特的特性使romazarit成为进一步评估用于治疗慢性炎症性疾病的候选药物(Self et al., 1991)。
用于抗炎药物的类似物的开发
基于罗马扎利特的设计和合成新化合物已经被探索用于潜在的抗炎应用。一项研究专注于创造4-苄基-1,3-噻唑衍生物作为潜在的抗炎药物,从罗马扎利特的分子结构中汲取灵感。这项研究旨在优化分子骨架的特定位置的取代物,以实现更好的生物活性,潜在地导致更有效的抗炎药物的发展 (Sharma et al., 2009)。
四取代噻吩作为抗炎剂
另一项研究开发了一系列四取代噻吩,设计为抗炎剂,利用类似物基药物设计方法。这项研究从罗马扎利特中汲取灵感,旨在创造具有改进抗炎特性的化合物,潜在地导致可以作用于炎症过程中多个途径的双重抑制剂 (Pillai et al., 2005)。
作用机制
安全和危害
未来方向
属性
IUPAC Name |
2-[[2-(4-chlorophenyl)-4-methyl-1,3-oxazol-5-yl]methoxy]-2-methylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO4/c1-9-12(8-20-15(2,3)14(18)19)21-13(17-9)10-4-6-11(16)7-5-10/h4-7H,8H2,1-3H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNXXSBRGLBOASF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=N1)C2=CC=C(C=C2)Cl)COC(C)(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6046216 | |
| Record name | Romazarit | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6046216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Romazarit | |
CAS RN |
109543-76-2 | |
| Record name | Romazarit [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109543762 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Romazarit | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6046216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ROMAZARIT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CN68E94R2X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-methyl-5-[(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methyl]-4-pyrimidinamine](/img/structure/B1679435.png)
![1-[(2R)-1-[4-[(3,4-dichlorophenyl)methyl]-1-methylpiperidin-1-ium-1-yl]-3-methylbutan-2-yl]-3-(3,4,5-trimethoxyphenyl)urea](/img/structure/B1679436.png)
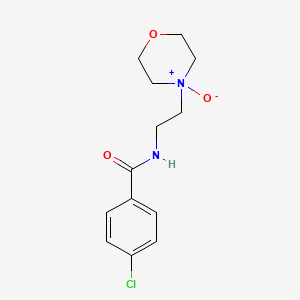




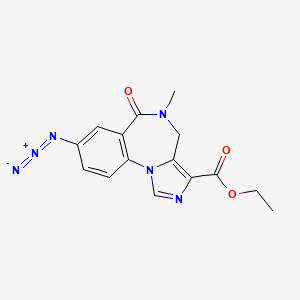
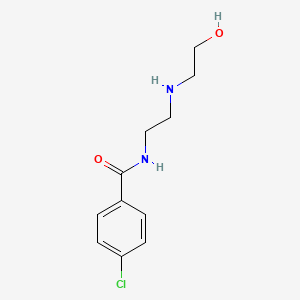
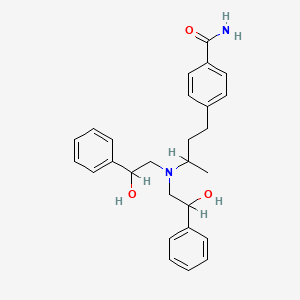
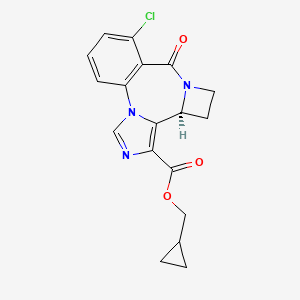
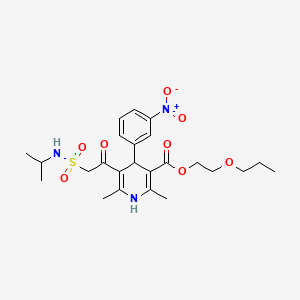

![Tert-butyl 5-methyl-6-oxo-5,6-dihydro-4h-imidazo[1,5-a]thieno[2,3-f][1,4]diazepine-3-carboxylate](/img/structure/B1679457.png)